(Z)-1-(3,4-dimethoxyphenyl)-N-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]ethanimine;hydrochloride
Description
(Z)-1-(3,4-dimethoxyphenyl)-N-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]ethanimine;hydrochloride is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are often studied for their potential pharmacological properties, including their effects on the central nervous system.
Properties
IUPAC Name |
(Z)-1-(3,4-dimethoxyphenyl)-N-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]ethanimine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O2.ClH/c1-19(21-11-12-24(29-2)25(17-21)30-3)26-28-15-13-27(14-16-28)18-22-9-6-8-20-7-4-5-10-23(20)22;/h4-12,17H,13-16,18H2,1-3H3;1H/b26-19-; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVOGJTBMMZBYRF-XDUZALLESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NN1CCN(CC1)CC2=CC=CC3=CC=CC=C32)C4=CC(=C(C=C4)OC)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/N1CCN(CC1)CC2=CC=CC3=CC=CC=C32)/C4=CC(=C(C=C4)OC)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-(3,4-dimethoxyphenyl)-N-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]ethanimine;hydrochloride typically involves the following steps:
Formation of the Piperazine Core: The piperazine ring is synthesized through a cyclization reaction involving appropriate amine precursors.
Attachment of the Naphthalen-1-ylmethyl Group: This step involves the alkylation of the piperazine ring with a naphthalen-1-ylmethyl halide under basic conditions.
Introduction of the (Z)-1-(3,4-dimethoxyphenyl)ethanimine Moiety: This is achieved through a condensation reaction between the piperazine derivative and 3,4-dimethoxybenzaldehyde, followed by reduction to form the imine.
Hydrochloride Formation: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale batch or continuous flow processes, with careful control of reaction conditions to ensure high yield and purity. Solvent extraction, crystallization, and chromatography are commonly used for purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Substitution: The aromatic rings can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or use of reducing agents like sodium borohydride.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents under acidic or basic conditions.
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of secondary amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
The compound is studied for its reactivity and potential as a building block in organic synthesis.
Biology
Research may focus on its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
Potential pharmacological properties, including its effects on neurotransmitter systems, are of interest.
Industry
The compound may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of (Z)-1-(3,4-dimethoxyphenyl)-N-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]ethanimine;hydrochloride likely involves interactions with specific molecular targets, such as receptors or enzymes. These interactions can modulate signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (Z)-1-(3,4-dimethoxyphenyl)-N-[4-(phenylmethyl)piperazin-1-yl]ethanimine
- (Z)-1-(3,4-dimethoxyphenyl)-N-[4-(2-naphthylmethyl)piperazin-1-yl]ethanimine
Uniqueness
The presence of the naphthalen-1-ylmethyl group distinguishes this compound from its analogs, potentially leading to unique pharmacological properties and reactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
